N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core fused with an acetamide side chain substituted at the N-position with a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-6-8-13(2)18(12)21-17(26)11-24-15-9-4-5-10-16(15)25-14(3)22-23-19(25)20(24)27/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKODMFKXJWEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticonvulsant, and other pharmacological effects, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
The structure features a triazole ring fused with a quinoxaline moiety, which is known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole and quinoxaline compounds exhibit promising antimicrobial properties. For instance, a series of quinazolin-4-one derivatives were synthesized and tested for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some compounds demonstrated significant inhibition, suggesting that modifications in the quinoxaline structure can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| This compound | Pseudomonas aeruginosa | 22 |
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored in various studies. A notable study reported that derivatives containing the triazole nucleus showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice. The compound exhibited up to 87.5% protection against electroshock seizures .
Table 2: Anticonvulsant Efficacy of Selected Compounds
| Compound Name | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| Compound C | 85 | 78 |
| This compound | 87.5 | 80 |
The mechanism by which this compound exerts its biological effects is thought to involve modulation of voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid (GABA) receptors. Docking studies suggest that the compound binds similarly to established anticonvulsants like phenytoin and carbamazepine .
Case Study 1: Antimicrobial Screening
In a recent screening of various triazole derivatives for antimicrobial activity, this compound was tested against several strains. The results indicated a broad spectrum of activity with notable efficacy against both gram-positive and gram-negative bacteria.
Case Study 2: Efficacy in Seizure Models
A study conducted on animal models evaluated the anticonvulsant efficacy of the compound using MES and PTZ tests. The results demonstrated that the compound not only provided substantial protection but also exhibited minimal neurotoxicity compared to traditional anticonvulsants.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study : In vitro tests demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound also shows significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.
- Research Findings : A study highlighted that this compound exhibited effective activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells.
- Case Study : In a model of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in animal studies .
Anti-inflammatory Properties
This compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
- Research Findings : A study found that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammatory models .
Synthesis of Novel Polymers
In material science, this compound is being explored for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares structural similarities with derivatives reported in and , which also contain fused quinoxaline-triazole cores. Key differences lie in the substituents on the acetamide group and the triazole/quinoxaline rings:
Notes:
- The target compound’s triazoloquinoxaline core distinguishes it from the indazoloquinoxaline core in ’s 6h, which lacks the triazole ring’s electron-rich nitrogen atoms .
- Unlike ’s compound, which has a propyl group on the triazole and a chloro-trifluoromethylphenyl acetamide substituent, the target compound’s methyl group and dimethylphenyl side chain suggest reduced steric hindrance and altered lipophilicity .
Spectroscopic and Analytical Data
provides NMR and HRMS data for compounds 6b–6h, which share acetamide side chains but differ in core structures. For example:
- 6h (N-(2,6-dimethylphenyl)-substituted indazoloquinoxaline) exhibits distinct NMR chemical shifts compared to the target compound, likely due to differences in aromatic ring currents and hydrogen bonding caused by the indazole vs. triazole rings .
- 6e (4-methoxyphenyl-substituted) shows HRMS peaks at m/z 483.2021, whereas halogenated derivatives like 6d (4-bromophenyl) have higher molecular weights (m/z 531.0988). These trends highlight how substituent electronegativity impacts spectral properties .
Functional and Application-Based Comparisons
- Oxadixyl (): A fungicide with a 2,6-dimethylphenyl acetamide group, sharing the target compound’s aryl substitution. However, its oxazolidinyl-methoxy side chain and lack of a fused heterocyclic core result in divergent bioactivity profiles .
- Flumetsulam (): A triazolopyrimidine sulfonamide herbicide. While both flumetsulam and the target compound contain triazole rings, the former’s pyrimidine core and sulfonamide group confer distinct herbicidal mechanisms .
Key Research Findings
- Substituent Effects : The 2,6-dimethylphenyl group (common in agrochemicals like oxadixyl) enhances metabolic stability and target binding in hydrophobic pockets, as seen in pesticidal applications .
Q & A
Q. What are the standard synthetic routes for N-(2,6-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of anthranilic acid derivatives or quinoxaline precursors under acidic/basic conditions .
- Step 2 : Introduction of the acetamide side chain through nucleophilic substitution or coupling reactions using reagents like chloroacetyl chloride .
- Step 3 : Functionalization of the aromatic ring (e.g., 2,6-dimethylphenyl group) via Buchwald-Hartwig amination or Ullmann coupling . Key parameters include temperature control (e.g., 80–120°C for cyclization) and solvent selection (e.g., DMF for coupling reactions) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring fusion patterns (e.g., quinoxaline proton shifts at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~406) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities and crystal packing effects, critical for SAR studies .
Q. How is the compound’s purity and stability assessed during preclinical studies?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) under inert atmospheres .
- Accelerated Stability Testing : Exposure to humidity (75% RH) and elevated temperatures (40°C) over 4 weeks monitors degradation .
Q. What in vitro assays are used for initial biological screening?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 23 factorial design can identify optimal coupling reaction conditions (e.g., 1.2 eq. Pd(OAc)2, 100°C, DMF) .
- Computational Guidance : Quantum mechanical calculations (DFT) predict transition-state energies to prioritize reaction pathways .
Q. How to resolve contradictions in biological activity data across studies?
- Cross-Validation : Compare in vitro results with in vivo models (e.g., murine xenografts) to confirm target engagement .
- Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis : Aggregate data from structural analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify substituent-dependent trends .
Q. What computational methods predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- QSAR Modeling : Partial least squares (PLS) regression correlates electronic descriptors (e.g., LogP, HOMO/LUMO) with IC50 values .
- Machine Learning : Train neural networks on ChEMBL datasets to prioritize targets based on structural fingerprints .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the triazole ring with imidazole or pyrazole to evaluate binding affinity changes .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life in microsomal assays .
Q. What strategies address low aqueous solubility in pharmacokinetic assays?
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility for IV administration .
- Prodrug Design : Convert the acetamide to a phosphate ester for improved oral bioavailability .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles for sustained release in tumor microenvironments .
Methodological Notes
- Experimental Design : Prioritize fractional factorial designs to reduce reagent waste and identify critical variables .
- Data Reproducibility : Include triplicate measurements and positive/negative controls (e.g., cisplatin for cytotoxicity assays) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
